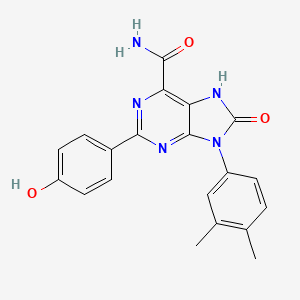
9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also referred to as a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including anticancer properties, antioxidant effects, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H20N4O3
- Molecular Weight : 348.39 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency compared to established chemotherapeutics like doxorubicin.
The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to increased apoptosis in cancer cells.
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cancer cells .
- Targeting Specific Pathways : Research suggests that it may interact with key signaling pathways involved in tumor growth and metastasis.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on A-549 Cells :
- In vitro testing demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- MCF7 Breast Cancer Model :
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-10-3-6-13(9-11(10)2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)12-4-7-14(26)8-5-12/h3-9,26H,1-2H3,(H2,21,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCWQBFHVYNTIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














